2-Methyl-1-phenyl-2-propen-1-ol
Overview
Description
2-Methyl-1-phenyl-2-propen-1-ol is an organic compound with the molecular formula C10H12O and a molecular weight of 148.2017 g/mol . It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a phenyl group attached to a propen-1-ol structure, with a methyl group at the second carbon position.
Scientific Research Applications
2-Methyl-1-phenyl-2-propen-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biochemical pathways and enzyme reactions.
Industry: The compound is used in the production of fine chemicals, fragrances, and other industrial products.
Safety and Hazards
“2-Methyl-1-phenyl-2-propen-1-ol” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Mechanism of Action
Target of Action
It’s known that the compound can attach to hemicellulose acetylated galactoglucomannan (acggm) backbone .
Mode of Action
2-Methyl-1-phenyl-2-propen-1-ol, also known as MePro, attaches to the AcGGM backbone, providing it with pendant sites . These sites allow subsequent cross-linking and hydrogel formation . This interaction with its targets leads to changes in the structure of the AcGGM, enabling the formation of a hydrogel.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of hydrogels . This could potentially influence the physical properties of the cellular environment, although the specific effects would depend on the context of its application.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Methyl-1-phenyl-2-propen-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-2-propen-1-ol with phenylmagnesium bromide, followed by hydrolysis . Another method includes the arylation of 2-methyl-2-propen-1-ol with phenyldiazonium salts catalyzed by zero-valent palladium complexes .
Industrial Production Methods: In industrial settings, the compound can be synthesized using a similar approach but on a larger scale. The process typically involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-phenyl-2-propen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols .
Comparison with Similar Compounds
2-Methyl-3-phenyl-2-propen-1-ol:
2-Propen-1-ol, 2-methyl-:
Uniqueness: 2-Methyl-1-phenyl-2-propen-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both the phenyl and methyl groups enhances its versatility in various chemical reactions and applications .
Properties
IUPAC Name |
2-methyl-1-phenylprop-2-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-8(2)10(11)9-6-4-3-5-7-9/h3-7,10-11H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYBYYJGIKPBFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20963123 | |
Record name | 2-Methyl-1-phenylprop-2-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20963123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4383-08-8 | |
Record name | 2-Methyl-1-phenyl-2-propen-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004383088 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-1-phenylprop-2-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20963123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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